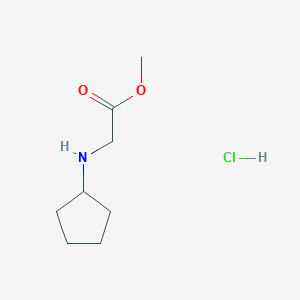
4,6-Dichlor-2-(4-Fluorphenyl)pyrimidin
Übersicht
Beschreibung
4,6-Dichloro-2-(4-fluorophenyl)pyrimidine is a chemical compound with the molecular formula C10H5Cl2FN2 . It is a pyrimidine derivative, which is a class of compounds known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine, often involves aromatic nucleophilic substitution reactions . The substituents have a significant impact on the course and efficiency of the reaction . Microwave-assisted synthesis has been shown to be effective in reducing reaction time and by-product formation .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic aromatic moiety containing two nitrogen atoms . The compound also contains chlorine and fluorine substituents .Chemical Reactions Analysis
Pyrimidines, including 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine, can undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions . The nature and position of the substituents can significantly influence the course of these reactions .Wissenschaftliche Forschungsanwendungen
C10H5Cl2FN2 C_{10}H_{5}Cl_{2}FN_{2} C10H5Cl2FN2
und einem Molekulargewicht von 243,06 g/mol . Diese Verbindung ist ein vielseitiges Zwischenprodukt in verschiedenen Forschungsbereichen. Im Folgenden habe ich sechs verschiedene Anwendungen aufgeführt, jede in einem eigenen Abschnitt.Synthese pharmazeutischer Wirkstoffe
4,6-Dichlor-2-(4-Fluorphenyl)pyrimidin: ist ein Schlüsselzwischenprodukt bei der Synthese verschiedener pharmakologisch aktiver Verbindungen. Seine Struktur ist entscheidend für die Erzeugung von Molekülen mit einer Vielzahl von biologischen Aktivitäten, einschließlich Antitumor-, antimikrobiellen und kardiovaskulären Wirkstoffen . Der Pyrimidinring ist insbesondere ein häufiges Motiv in mehreren von der FDA zugelassenen Medikamenten und dient als Gerüst für weitere chemische Modifikationen, um die Wirksamkeit des Medikaments zu verbessern und die Toxizität zu reduzieren .
Pflanzenschutzmittel
Im Agrarsektor werden Derivate dieser Verbindung auf ihr Potenzial als Pestizide und Herbizide untersucht. Die Fähigkeit des Pyrimidinrings, biologische Prozesse auf zellulärer Ebene zu stören, macht ihn zu einem Kandidaten für die Bekämpfung von Schädlingen und Krankheiten in Nutzpflanzen .
Materialwissenschaften
This compound: wird in der Materialwissenschaft für die Entwicklung neuartiger Materialien mit spezifischen elektronischen oder photonischen Eigenschaften verwendet. Seine Derivate können in Polymere oder Beschichtungen eingearbeitet werden, um Oberflächeneigenschaften zu verändern oder Materialien mit spezifischen Lichtabsorptionseigenschaften zu erzeugen .
Biotechnologie
In der biotechnologischen Forschung dient diese Verbindung als Baustein für die Herstellung von Molekülen, die an DNA oder RNA binden können und so die Genexpression beeinflussen. Es wird auch bei der Entwicklung von Sonden und Sensoren zur Detektion biologischer Moleküle verwendet .
Chemische Forschung
Die Verbindung wird in der chemischen Forschung ausgiebig verwendet, um Reaktionsmechanismen zu untersuchen und neue Synthesewege zu entwickeln. Seine Reaktivität mit verschiedenen chemischen Gruppen ermöglicht die Erforschung neuer chemischer Reaktionen, die für die Synthese komplexer Moleküle eingesetzt werden können .
Industrielle Anwendungen
Industriell ist This compound an der Produktion von Farbstoffen, Harzen und anderen Chemikalien beteiligt, bei denen seine Einarbeitung gewünschte Eigenschaften wie Beständigkeit gegen Abbau oder Veränderungen in Farbmustern verleihen kann .
Wirkmechanismus
While the specific mechanism of action for 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine is not mentioned in the search results, pyrimidines in general are known to exhibit their pharmacological effects through various mechanisms. For instance, their anti-inflammatory effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Zukünftige Richtungen
Pyrimidines, including 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine, have been the focus of numerous research studies due to their wide range of biological activities . Future research may focus on the development of novel pyrimidine analogs with enhanced activities and minimal toxicity . Additionally, the use of novel synthetic methodologies could lead to molecules with improved drug-like properties .
Eigenschaften
IUPAC Name |
4,6-dichloro-2-(4-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-8-5-9(12)15-10(14-8)6-1-3-7(13)4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNNLJCYQPKHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90702324 | |
| Record name | 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83217-30-5 | |
| Record name | 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83217-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-2-(4-fluorophenyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(Methylamino)cyclobutyl]methanol](/img/structure/B1465087.png)




![cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465097.png)






